(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid
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Overview
Description
(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety. The compound’s unique structure lends itself to various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-bromophenyl)-2-hydroxyacetic acid typically involves the bromination of phenylacetic acid derivatives followed by hydroxylation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom to the phenyl ring. Subsequent hydroxylation can be achieved using oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions to ensure the formation of the hydroxyacetic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding phenylacetic acid.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of (2R)-2-(3-carboxyphenyl)-2-hydroxyacetic acid.
Reduction: Formation of (2R)-2-hydroxyacetic acid.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Scientific Research Applications
(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(3-bromophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyacetic acid moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Lacks the bromine atom and hydroxy group, making it less reactive in certain chemical reactions.
(2R)-2-(4-bromophenyl)-2-hydroxyacetic acid: Similar structure but with the bromine atom in a different position, leading to different reactivity and biological activity.
(2R)-2-(3-chlorophenyl)-2-hydroxyacetic acid: Chlorine atom instead of bromine, resulting in different chemical properties and reactivity.
Uniqueness
(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid is unique due to the specific positioning of the bromine atom and the presence of the hydroxyacetic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.
Properties
CAS No. |
61008-97-7 |
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Molecular Formula |
C8H7BrO3 |
Molecular Weight |
231 |
Purity |
95 |
Origin of Product |
United States |
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